Cas no 2137782-46-6 (Tert-butyl 2-[3-(aminooxy)oxetan-3-yl]acetate)
![Tert-butyl 2-[3-(aminooxy)oxetan-3-yl]acetate structure](https://ja.kuujia.com/scimg/cas/2137782-46-6x500.png)
Tert-butyl 2-[3-(aminooxy)oxetan-3-yl]acetate 化学的及び物理的性質
名前と識別子
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- tert-butyl 2-[3-(aminooxy)oxetan-3-yl]acetate
- 2137782-46-6
- EN300-705090
- Tert-butyl 2-[3-(aminooxy)oxetan-3-yl]acetate
-
- インチ: 1S/C9H17NO4/c1-8(2,3)13-7(11)4-9(14-10)5-12-6-9/h4-6,10H2,1-3H3
- InChIKey: BDFVMTDGPKCIGV-UHFFFAOYSA-N
- ほほえんだ: O1CC(CC(=O)OC(C)(C)C)(C1)ON
計算された属性
- せいみつぶんしりょう: 203.11575802g/mol
- どういたいしつりょう: 203.11575802g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 14
- 回転可能化学結合数: 5
- 複雑さ: 217
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 70.8Ų
- 疎水性パラメータ計算基準値(XlogP): -0.3
Tert-butyl 2-[3-(aminooxy)oxetan-3-yl]acetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-705090-10.0g |
tert-butyl 2-[3-(aminooxy)oxetan-3-yl]acetate |
2137782-46-6 | 10g |
$6082.0 | 2023-05-29 | ||
Enamine | EN300-705090-0.25g |
tert-butyl 2-[3-(aminooxy)oxetan-3-yl]acetate |
2137782-46-6 | 0.25g |
$1300.0 | 2023-05-29 | ||
Enamine | EN300-705090-0.1g |
tert-butyl 2-[3-(aminooxy)oxetan-3-yl]acetate |
2137782-46-6 | 0.1g |
$1244.0 | 2023-05-29 | ||
Enamine | EN300-705090-0.5g |
tert-butyl 2-[3-(aminooxy)oxetan-3-yl]acetate |
2137782-46-6 | 0.5g |
$1357.0 | 2023-05-29 | ||
Enamine | EN300-705090-0.05g |
tert-butyl 2-[3-(aminooxy)oxetan-3-yl]acetate |
2137782-46-6 | 0.05g |
$1188.0 | 2023-05-29 | ||
Enamine | EN300-705090-1.0g |
tert-butyl 2-[3-(aminooxy)oxetan-3-yl]acetate |
2137782-46-6 | 1g |
$1414.0 | 2023-05-29 | ||
Enamine | EN300-705090-5.0g |
tert-butyl 2-[3-(aminooxy)oxetan-3-yl]acetate |
2137782-46-6 | 5g |
$4102.0 | 2023-05-29 | ||
Enamine | EN300-705090-2.5g |
tert-butyl 2-[3-(aminooxy)oxetan-3-yl]acetate |
2137782-46-6 | 2.5g |
$2771.0 | 2023-05-29 |
Tert-butyl 2-[3-(aminooxy)oxetan-3-yl]acetate 関連文献
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1. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
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Ahalya Behera,Saroj K. Rout,Srimanta Guin,Bhisma K. Patel RSC Adv., 2014,4, 55115-55118
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Jie Yin,Jie Ma,Yuying Li,Xiaokang Ma,Jiashun Chen,Haihan Zhang,Xin Wu,Fengna Li,Zhiqiang Liu,Tiejun Li Food Funct., 2020,11, 1304-1311
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Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
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5. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
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Guangmei Li,Jinren Lu,Peiyan Sun RSC Adv., 2015,5, 97665-97674
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Jinlong Zhang,Lu Zhu,Kang Shen,Huameng Yang,Xiao-Chun Hang,Gaoxi Jiang Chem. Sci., 2019,10, 1070-1074
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Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
-
Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
Tert-butyl 2-[3-(aminooxy)oxetan-3-yl]acetateに関する追加情報
Tert-butyl 2-[3-(aminooxy)oxetan-3-yl]acetate: A Comprehensive Overview
The compound with CAS No. 2137782-46-6, commonly referred to as Tert-butyl 2-[3-(aminooxy)oxetan-3-yl]acetate, is a highly specialized organic compound that has garnered significant attention in the fields of organic chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a tert-butyl group attached to an acetate moiety, further linked to an oxetane ring substituted with an aminooxy group. The combination of these functional groups makes it a versatile molecule with potential applications in drug delivery systems, polymer chemistry, and as a building block for more complex molecules.
Recent studies have highlighted the importance of oxetane-containing compounds in the development of biodegradable polymers. The oxetane ring in Tert-butyl 2-[3-(aminooxy)oxetan-3-yl]acetate is particularly interesting due to its ability to undergo ring-opening polymerization under specific conditions. This property has led researchers to explore its use in creating biocompatible materials for medical applications, such as drug delivery vehicles and tissue engineering scaffolds. The aminooxy group further enhances the functionality of this compound by providing sites for additional chemical modifications, enabling the creation of tailored materials with specific properties.
The synthesis of Tert-butyl 2-[3-(aminooxy)oxetan-3-yl]acetate involves a multi-step process that typically begins with the preparation of the oxetane derivative. Recent advancements in catalytic methods have made it possible to achieve higher yields and better control over the stereochemistry of the product. These improvements are crucial for ensuring the consistency and quality of the compound, especially when it is intended for use in pharmaceutical or biomedical applications.
In terms of applications, Tert-butyl 2-[3-(aminooxy)oxetan-3-yl]acetate has shown promise in the development of stimuli-responsive materials. The presence of both hydrophilic and hydrophobic groups within its structure allows it to exhibit amphiphilic behavior, which is highly desirable for creating self-assembling systems. For instance, researchers have investigated its use in forming micelles or nanoparticles that can encapsulate drugs and release them in a controlled manner. This capability aligns with the growing demand for targeted drug delivery systems that minimize side effects and improve therapeutic outcomes.
Another area where this compound has demonstrated potential is in polymer chemistry. The oxetane ring's reactivity under certain conditions makes it a valuable monomer for synthesizing polymers with unique mechanical and thermal properties. Recent studies have explored its use in creating biodegradable polymers that can degrade under physiological conditions, making them suitable for applications such as resorbable sutures or implantable devices.
The versatility of Tert-butyl 2-[3-(aminooxy)oxetan-3-yl]acetate also extends to its role as an intermediate in organic synthesis. Its structure provides multiple points of functionalization, allowing chemists to build more complex molecules with specific biological activities. For example, researchers have used this compound as a starting material for synthesizing bioactive agents with potential anti-inflammatory or anticancer properties.
In conclusion, Tert-butyl 2-[3-(aminooxy)oxetan-3-yl]acetate (CAS No. 2137782-46-6) is a multifaceted compound with significant potential across various fields. Its unique structure, combined with recent advancements in synthetic methods and material science, positions it as a valuable tool for developing innovative solutions in drug delivery, polymer chemistry, and organic synthesis. As research continues to uncover new applications and optimize its properties, this compound is likely to play an increasingly important role in both academic and industrial settings.
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